![molecular formula C10H9N3O B586969 3-(3-Méthyl-3H-imidazo[4,5-b]pyridin-6-yl)-prop-2-yn-1-ol CAS No. 1171920-73-2](/img/structure/B586969.png)

3-(3-Méthyl-3H-imidazo[4,5-b]pyridin-6-yl)-prop-2-yn-1-ol

Vue d'ensemble

Description

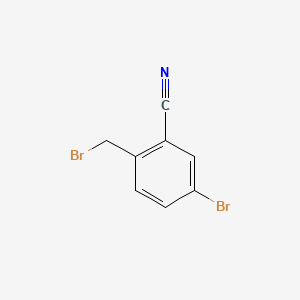

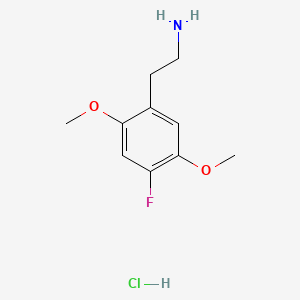

3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol is a heterocyclic compound with a unique structure that combines an imidazo[4,5-b]pyridine core with a prop-2-yn-1-ol side chain.

Applications De Recherche Scientifique

3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties .

Mécanisme D'action

Target of Action

Imidazole-containing compounds are known to have a broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

It’s known that some imidazole derivatives can activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Pharmacokinetics

Some imidazole derivatives have been shown to be effective at inhibiting the activation of akt and an additional downstream effector (p70s6) following oral dosing in mice .

Result of Action

Some imidazole derivatives have shown considerable cytotoxicity with ic50 values ranging from 054 to 3186 μM .

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds and forces .

Cellular Effects

The effects of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)-prop-2-yn-1-ol on cells are diverse and depend on the specific type of cell and the cellular processes involved . This compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)-prop-2-yn-1-ol is complex and involves multiple steps . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)-prop-2-yn-1-ol can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)-prop-2-yn-1-ol can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)-prop-2-yn-1-ol is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)-prop-2-yn-1-ol within cells and tissues involve various mechanisms . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)-prop-2-yn-1-ol can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol typically involves the following steps:

Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Prop-2-yn-1-ol Side Chain: This step involves the alkylation of the imidazo[4,5-b]pyridine core with propargyl alcohol under suitable conditions, such as the presence of a base like potassium carbonate in a polar solvent.

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The triple bond in the prop-2-yn-1-ol side chain can be reduced to form alkenes or alkanes.

Substitution: The imidazo[4,5-b]pyridine core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

Substitution: Reagents like halogens or nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of various substituted imidazo[4,5-b]pyridine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methyl-3H-imidazo[4,5-b]pyridine: Lacks the prop-2-yn-1-ol side chain but shares the imidazo[4,5-b]pyridine core.

3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol: Contains a hydroxyl group instead of the prop-2-yn-1-ol side chain.

3-(2-Methyl-3H-imidazo[4,5-b]pyridin-3-yl)propanoic acid: Has a propanoic acid side chain instead of prop-2-yn-1-ol.

Uniqueness

The presence of the prop-2-yn-1-ol side chain in 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol imparts unique chemical properties, such as increased reactivity and potential for further functionalization. This makes it a valuable compound for developing new materials and bioactive molecules .

Propriétés

IUPAC Name |

3-(3-methylimidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-13-7-12-9-5-8(3-2-4-14)6-11-10(9)13/h5-7,14H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREKAEVUMVTRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CC(=C2)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674121 | |

| Record name | 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171920-73-2 | |

| Record name | 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)-2-propyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171920-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propenamide, N-[3-(acetylamino)propyl]-2-methyl-](/img/new.no-structure.jpg)

![Dimethyl 3-Hydroxy-3-[2-(ethylsulfonyl)propyl]glutarate](/img/structure/B586893.png)

![3-Cyclopropylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B586895.png)

![[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B586902.png)